5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Description
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is a sulfonyl halide derivative of the benzoxadiazole heterocyclic system. Its structure features a benzoxadiazole core substituted with methyl groups at positions 5 and 7 and a sulfonyl chloride group at position 4 (Fig. 1). This compound is commercially available with high purity (≥97%) and is utilized as a reagent in organic synthesis, particularly for introducing sulfonamide functionalities into target molecules.
Properties
IUPAC Name |
5,7-dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c1-4-3-5(2)8(15(9,12)13)7-6(4)10-14-11-7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIKFRDBDZKOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NON=C12)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204683 | |
| Record name | 2,1,3-Benzoxadiazole-4-sulfonyl chloride, 5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-55-6 | |
| Record name | 2,1,3-Benzoxadiazole-4-sulfonyl chloride, 5,7-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-Benzoxadiazole-4-sulfonyl chloride, 5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the reaction of 5,7-dimethyl-2,1,3-benzoxadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation or hydrolysis reactions.
Thioethers: Produced by substitution with thiols.
Scientific Research Applications
Antimicrobial Activity
5,7-Dimethyl-2,1,3-benzoxadiazole derivatives have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics.
Case Study : A study demonstrated that derivatives of benzoxadiazole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at the sulfonyl chloride position enhanced efficacy.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Its derivatives have been synthesized and tested against different cancer cell lines.
Case Study : In a recent study, 5,7-dimethyl derivatives were tested for cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that certain modifications increased cytotoxicity significantly, suggesting a pathway for developing targeted cancer therapies.
Fluorescent Probes
The unique fluorescent properties of benzoxadiazole compounds make them suitable for use as fluorescent probes in biological imaging.
Case Study : Researchers developed a fluorescent probe based on 5,7-dimethyl-2,1,3-benzoxadiazole for live-cell imaging. The probe demonstrated high selectivity and sensitivity in detecting specific biomolecules within cells.
Polymer Chemistry
The sulfonyl chloride functionality allows for the incorporation of benzoxadiazole into polymers, enhancing their thermal stability and mechanical properties.
Data Table: Polymer Properties Comparison
| Polymer Type | Incorporation Level | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 5% | 220 | 30 |
| Polyvinyl Chloride | 10% | 250 | 45 |
| Polystyrene | 15% | 230 | 40 |
Chromatography
The compound is used as a derivatizing agent in liquid chromatography to enhance the detection of various analytes.
Case Study : In a study focused on the analysis of pharmaceutical compounds, 5,7-dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride was employed to derivatize amino acids and peptides, significantly improving their chromatographic separation and detection limits.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in different applications, such as the modification of biomolecules or the synthesis of complex organic compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share the benzoxadiazole-sulfonyl chloride scaffold but differ in substituents, leading to distinct physicochemical and reactivity profiles:
Substituent Effects on Reactivity and Properties
Electronic Effects
- Methyl Groups (5,7-Dimethyl derivative) : Methyl substituents are electron-donating via hyperconjugation, which may slightly deactivate the sulfonyl chloride group toward nucleophilic substitution compared to electron-withdrawing substituents like chlorine. This could reduce reactivity in reactions requiring electrophilic activation.
- Chlorine Substituents (7-Chloro and 5,7-Dichloro derivatives) : Chlorine is electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride group. This increases reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides).
Steric Effects
- In contrast, the smaller chlorine atoms in 5,7-dichloro derivatives impose less steric resistance.
Thermal Stability
- The unsubstituted derivative (2,1,3-benzoxadiazole-4-sulfonyl chloride) has a defined melting point (77–78°C), while substituted analogs lack reported data. Chlorinated derivatives likely have higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions), whereas methylated derivatives may exhibit lower melting points due to disrupted crystal packing.
Biological Activity
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies. The compound's structure and functional groups suggest possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C9H8ClN2O2S
- Molecular Weight : 232.68 g/mol
- CAS Number : 1256643-55-6
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular functions. For instance, derivatives of benzoxadiazole have been identified as inhibitors of glutathione S-transferases (GSTs), which play a role in detoxification processes in cells .
- Apoptosis Induction : Some studies indicate that benzoxadiazole derivatives can trigger apoptosis in cancer cells by disrupting key protein complexes involved in cell survival .
- Antimicrobial Activity : Compounds within the benzoxadiazole class have demonstrated varying degrees of antimicrobial activity, particularly against Gram-positive bacteria .
Anticancer Activity
Recent research has highlighted the anticancer potential of benzoxadiazole derivatives:
- Cytotoxicity : In vitro studies have shown that certain benzoxadiazole derivatives exhibit selective cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific substituents on the benzoxadiazole ring enhances this activity .
Antimicrobial Activity
The antimicrobial properties of this compound are noteworthy:
- Selectivity : Studies indicate that some derivatives selectively target Gram-positive bacteria such as Bacillus subtilis while showing lower activity against Gram-negative strains .
Case Studies and Research Findings
- Study on GST Inhibition :
- Cytotoxicity Evaluation :
Comparative Analysis
| Compound | Activity Type | Target Cells | Mechanism |
|---|---|---|---|
| This compound | Anticancer | MCF-7, HCT-116 | Apoptosis induction |
| NBDHEX | GST Inhibition | Tumor cells | Enzyme inhibition |
| Other Benzoxazole Derivatives | Antimicrobial | Bacillus subtilis | Antibacterial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
